2-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the sulfonyl group, thiazole formation, and functionalization of the aromatic rings. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the radical-based protodeboronation of alkyl boronic esters has been employed in the synthesis of related compounds .
Chemical Reactions Analysis
Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides have been extensively studied for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their simple synthesis allows for a diversity of derivatives, highlighting their importance in drug development. For instance, sulfonamide compounds are crucial in developing diuretics, carbonic anhydrase inhibitors, antiepileptics, and anticancer agents. The sulfonamide group's presence in many clinically used drugs underscores its significance in medicinal chemistry and potential for future drug discovery (Azevedo-Barbosa et al., 2020).
Environmental Applications
Sulfonamides have also been implicated in environmental science, particularly in the remediation of pollutants. For example, enzymes in the presence of redox mediators have degraded recalcitrant compounds in wastewater, highlighting the role of sulfonamides in enhancing the efficiency of environmental clean-up processes (Husain & Husain, 2007).
Analytical and Synthetic Chemistry
In analytical and synthetic chemistry, sulfonamides serve as key intermediates and reagents. Their structural diversity and reactivity enable the synthesis of complex molecules, including those with potential therapeutic applications. The development of palladium catalysts for the arylation of amines and alcohols with aryl halides and sulfonates, where sulfonamide compounds play a crucial role, exemplifies their utility in creating new bonds and molecules (Muci & Buchwald, 2002).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S3/c1-14-4-8-16(9-5-14)30(24,25)19-18(22-12-3-13-28-2)29-20(23-19)31(26,27)17-10-6-15(21)7-11-17/h4-11,22H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVMSJVRGFCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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